molecular formula C22H28N2O5 B086615 Venoxidine CAS No. 1056-57-1

Venoxidine

Cat. No. B086615
CAS RN: 1056-57-1
M. Wt: 400.5 g/mol
InChI Key: SANIGXXUGRLAGR-BXUFFXRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Venoxidine is a chemical compound that has gained significant attention in the scientific world due to its potential therapeutic benefits. It is a synthetic compound that belongs to the family of 1,4-dihydropyridines and is known for its vasodilatory properties. Venoxidine has been extensively studied for its potential use in the treatment of cardiovascular diseases and various other disorders.

Mechanism Of Action

Venoxidine acts by blocking the L-type calcium channels in the smooth muscle cells, leading to relaxation of the blood vessels. This results in increased blood flow and reduced blood pressure. Venoxidine also has antioxidant properties, which help to protect the cells from oxidative stress.

Biochemical And Physiological Effects

Venoxidine has been found to have several biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which is a potent vasodilator. Venoxidine also reduces the production of reactive oxygen species, which can cause damage to the cells. Additionally, Venoxidine has been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

Venoxidine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in the lab. It is also stable and has a long shelf life, which makes it easy to store. However, Venoxidine has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. It also has a low bioavailability, which means that it may not be effective in vivo.

Future Directions

There are several future directions for research on Venoxidine. One potential area of research is the development of more water-soluble derivatives of Venoxidine, which would make it easier to work with in aqueous solutions. Another area of research is the development of more potent derivatives of Venoxidine, which could have greater therapeutic benefits. Additionally, more research is needed to fully understand the mechanisms of action of Venoxidine and its potential use in the treatment of various disorders.
Conclusion:
In conclusion, Venoxidine is a synthetic compound that has gained significant attention in the scientific world due to its potential therapeutic benefits. It has been extensively studied for its vasodilatory properties and potential use in the treatment of cardiovascular diseases and various other disorders. Venoxidine acts by blocking the L-type calcium channels in the smooth muscle cells, leading to relaxation of the blood vessels. It also has antioxidant and anti-inflammatory properties. While Venoxidine has several advantages for lab experiments, it also has some limitations. There are several future directions for research on Venoxidine, including the development of more water-soluble and potent derivatives and further understanding of its mechanisms of action.

Synthesis Methods

The synthesis of Venoxidine involves the reaction of 3-aminopropylamine with 3-acetyl-2,5-dimethylthiophene. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product. The synthesis process has been optimized to ensure the purity and yield of the final product.

Scientific Research Applications

Venoxidine has been extensively studied for its potential therapeutic benefits. It has been found to have vasodilatory properties, which make it a potential candidate for the treatment of cardiovascular diseases. Venoxidine has also been studied for its potential use in the treatment of various other disorders, including Alzheimer's disease, Parkinson's disease, and cancer.

properties

CAS RN

1056-57-1

Product Name

Venoxidine

Molecular Formula

C22H28N2O5

Molecular Weight

400.5 g/mol

IUPAC Name

methyl (1R,15S,18R,19S,20S)-18-hydroxy-8-methoxy-13-oxido-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-13-ium-19-carboxylate

InChI

InChI=1S/C22H28N2O5/c1-28-18-5-3-4-15-19(18)13-8-9-24(27)11-12-6-7-17(25)20(22(26)29-2)14(12)10-16(24)21(13)23-15/h3-5,12,14,16-17,20,23,25H,6-11H2,1-2H3/t12-,14+,16-,17-,20+,24?/m1/s1

InChI Key

SANIGXXUGRLAGR-BXUFFXRESA-N

Isomeric SMILES

COC1=CC=CC2=C1C3=C(N2)[C@H]4C[C@H]5[C@H](CC[C@H]([C@H]5C(=O)OC)O)C[N+]4(CC3)[O-]

SMILES

COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)C[N+]4(CC3)[O-]

Canonical SMILES

COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)C[N+]4(CC3)[O-]

Origin of Product

United States

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